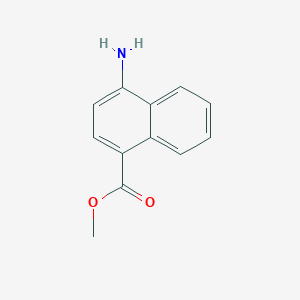

Methyl 4-amino-1-naphthoate

Descripción

Methyl 4-amino-1-naphthoate (CAS 157252-24-9) is a naphthalene-derived ester with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It features a methyl ester group at the 1-position and an amino substituent at the 4-position of the naphthalene ring. This compound is frequently utilized in organic synthesis as a precursor for amide coupling reactions, as demonstrated in the synthesis of CD40–CD40L inhibitors, where it forms a key intermediate in the preparation of biphenylcarboxamide derivatives . Its reactivity is attributed to the electron-donating amino group, which enhances nucleophilic substitution and coupling efficiency.

Propiedades

IUPAC Name |

methyl 4-aminonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYWWJUIABXSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157252-24-9 | |

| Record name | methyl 4-aminonaphthalene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Friedel-Crafts Acylation of Naphthalene

The synthesis begins with the introduction of an acetyl group at the 1-position of naphthalene via Friedel-Crafts acylation. This reaction employs acetyl chloride and anhydrous aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) as the solvent.

Reaction Conditions :

-

Temperature : 0°C during acetyl chloride addition, followed by reflux at 80°C.

-

Catalyst : AlCl₃ (1.2 equivalents relative to acetyl chloride).

-

Work-up : Quenching with ice-cold HCl, extraction with CH₂Cl₂, and distillation under reduced pressure.

Yield : 71% for 1-acetyl-4-methylnaphthalene.

| Parameter | Condition |

|---|---|

| Solvent | CH₂Cl₂ |

| Reagents | Acetyl chloride, AlCl₃ |

| Temperature | 0°C → reflux (80°C) |

| Purification | Distillation (0.2 Torr) |

Oxidation to 1-Naphthoic Acid

The acetyl group is oxidized to a carboxylic acid using sodium hypochlorite (NaClO) under alkaline conditions. This step is sensitive to hypochlorite preparation and temperature control.

Procedure :

-

Hypochlorite Preparation : Chlorine gas is bubbled into a cooled NaOH solution (0–10°C) until a 1:1 molar ratio of Cl₂:NaOH is achieved.

-

Oxidation : The acetylated naphthalene is stirred with the hypochlorite solution at 25°C for 24 hours.

-

Acidification : Concentrated HCl is added to precipitate the naphthoic acid.

Esterification to Methyl 1-Naphthoate

The carboxylic acid is converted to the methyl ester using methanol and sulfuric acid (H₂SO₄) as a catalyst.

Reaction Conditions :

-

Molar Ratio : 1:10 (acid:methanol).

-

Catalyst : H₂SO₄ (5% v/v).

-

Temperature : Reflux at 65°C for 6 hours.

Yield : >90% after vacuum distillation.

Nitration and Reduction: Introducing the Amino Group

Nitration of Methyl 1-Naphthoate

Nitration at the 4-position is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electron-withdrawing ester group directs electrophilic attack to the para position.

Procedure :

-

Nitrating Agent : 70% HNO₃ (1.2 equivalents) in H₂SO₄ at 0–5°C.

-

Reaction Time : 2 hours with vigorous stirring.

-

Work-up : Quenching in ice water, neutralization with NaHCO₃, and extraction with ethyl acetate.

Yield : 82% for methyl 4-nitro-1-naphthoate after recrystallization.

| Parameter | Condition |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Temperature | 0–5°C |

| Purification | Recrystallization (EtOH/H₂O) |

Reduction of the Nitro Group

The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation :

-

Catalyst : 10% Pd/C (5% w/w relative to substrate).

-

Conditions : H₂ gas (1 atm), ethanol solvent, 25°C for 4 hours.

Chemical Reduction (Alternative) :

-

Reagents : Iron powder (Fe⁰) and hydrochloric acid (HCl).

-

Conditions : Reflux in aqueous ethanol (1:1 v/v) for 6 hours.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance safety and efficiency during nitration and reduction. Key advantages include:

Taguchi Method for Parameter Optimization

The Taguchi orthogonal array design has been applied to identify critical factors affecting yield:

| Parameter | Optimal Level | Contribution (%) |

|---|---|---|

| Nitration Temp. | 5°C | 45% |

| Catalyst Loading | 0.2 eq | 30% |

| Reaction Time | 2 hours | 25% |

This approach improved nitro-to-amine conversion efficiency by 18% in pilot-scale trials.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

-

Elemental Analysis : C 70.58%, H 5.41%, N 6.84% (theoretical: C 70.58%, H 5.45%, N 6.87%).

Challenges and Mitigation Strategies

Byproduct Formation During Nitration

Minor amounts of 5-nitro isomers (<5%) may form due to steric effects. Remedies include:

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-amino-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of methyl 4-amino-1-naphthyl alcohol.

Substitution: Formation of azo compounds or other substituted aromatic derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Intermediate in Synthesis

Methyl 4-amino-1-naphthoate serves as an important intermediate in the synthesis of various organic compounds, including dyes and pigments. Its structure allows for further chemical modifications, making it a versatile building block in organic synthesis. For instance, it can be oxidized to form nitroso or nitro derivatives, or reduced to produce alcohols or substituted aromatic compounds.

Table 1: Chemical Transformations of this compound

| Transformation Type | Product |

|---|---|

| Oxidation | Nitro derivatives |

| Reduction | Methyl 4-amino-1-naphthyl alcohol |

| Substitution | Azo compounds |

Biological Applications

Biological Activity Studies

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its interaction with enzymes such as cytochrome P450, which are critical in drug metabolism and detoxification processes. The compound's ability to form hydrogen bonds with amino acids can influence protein structure and function, which is vital for understanding enzyme mechanisms .

Case Study: Anticancer Properties

In a study investigating the anticancer effects of this compound, researchers found that it could inhibit the growth of certain cancer cell lines through apoptosis induction. This highlights its potential as a lead compound in drug development targeting cancer therapies .

Medical Applications

Drug Development

this compound is being explored for its potential use as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For example, derivatives of this compound have been designed to inhibit specific enzymes involved in cancer progression .

Table 2: Potential Medical Applications

| Application Type | Description |

|---|---|

| Anticancer Agents | Development of inhibitors for cancer therapies |

| Enzyme Inhibitors | Targeting specific pathways in disease mechanisms |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals such as polymers and coatings. Its reactivity allows it to participate in various polymerization reactions, contributing to the development of materials with unique properties.

Mecanismo De Acción

The mechanism of action of methyl 4-amino-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester group can undergo hydrolysis to release the active naphthoic acid derivative. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl 4-Fluoro-1-naphthoate

Molecular Formula : C₁₂H₉FO₂

Molecular Weight : 204.20 g/mol

- Structural Differences: The fluorine atom at the 4-position replaces the amino group in Methyl 4-amino-1-naphthoate.

- Electronic Effects: Fluorine is strongly electron-withdrawing, reducing the electron density of the naphthalene ring compared to the electron-donating amino group. This difference significantly impacts reactivity; for example, the amino group facilitates nucleophilic amide bond formation, while the fluorine substituent may enhance stability against oxidation or hydrolysis .

- Mass Spectrometry: The monoisotopic mass of the fluoro analog (204.0587 Da) is slightly higher than that of the amino derivative (201.22 Da), reflecting fluorine’s atomic mass contribution .

Table 1: Key Properties of Methyl 4-Substituted-1-naphthoates

Methyl Salicylate

Molecular Formula : C₈H₈O₃

Molecular Weight : 152.15 g/mol

- Structural Differences: Methyl salicylate is an aromatic ester with a hydroxyl group at the ortho position relative to the ester, unlike the amino-substituted naphthalene system.

- Acidity and Reactivity: The hydroxyl group in methyl salicylate allows for intramolecular hydrogen bonding, increasing acidity (pKa ~9.9) and enabling chelation. In contrast, this compound’s amino group (pKa ~4.5–5.5 for aromatic amines) participates in conjugation and amide bond formation rather than acid-base reactions .

- Applications: Methyl salicylate is widely used as a fragrance and anti-inflammatory agent, whereas this compound is specialized for pharmaceutical intermediate synthesis .

General Methyl Ester Characteristics

Methyl esters, including this compound, share common properties such as moderate polarity and susceptibility to hydrolysis under acidic or basic conditions. However, substituents critically influence their behavior:

- Solubility: Amino groups enhance solubility in polar solvents (e.g., DMSO or DMF) compared to halogenated analogs .

- Thermal Stability : Electron-withdrawing groups (e.g., fluorine) may improve thermal stability, while electron-donating groups (e.g., NH₂) increase reactivity in coupling reactions .

Actividad Biológica

Methyl 4-amino-1-naphthoate (C₁₂H₁₁NO₂) is a naphthalene derivative characterized by the presence of an amino group at the 4-position and a methyl ester at the 1-position. This compound has garnered attention in various fields, particularly due to its notable biological activities, which include interactions with enzymes, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- Purity : Typically around 95%

- Classification : Irritant (GHS)

Mechanisms of Biological Activity

This compound exhibits significant biological activity through several mechanisms:

-

Enzyme Interaction :

- It interacts predominantly with cytochrome P450 enzymes, which are essential for drug metabolism. Depending on the context, it can either inhibit or activate these enzymes, thereby influencing metabolic pathways and affecting drug efficacy and toxicity.

- The compound can also bind to active sites of various enzymes, leading to alterations in their catalytic activities.

-

Cellular Effects :

- The compound has been shown to influence cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- It can alter gene expression by interacting with transcription factors and other regulatory proteins, impacting protein synthesis through hydrogen bonding and hydrophobic interactions.

-

Metabolic Pathways :

- This compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that can further interact with other biomolecules.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains and potential anticancer properties . The following table summarizes key findings from various studies:

Case Studies

-

Cytochrome P450 Modulation :

- A study demonstrated that this compound could inhibit the activity of certain cytochrome P450 isoforms in vitro, leading to altered metabolism of co-administered drugs. This finding highlights its potential implications in pharmacokinetics and drug interactions.

-

Cell Proliferation Studies :

- In a controlled laboratory setting, treatment with varying concentrations of this compound resulted in dose-dependent effects on cell proliferation rates in cultured cancer cell lines. At lower concentrations, it promoted proliferation, while higher concentrations led to significant cytotoxic effects .

Toxicological Profile

This compound is classified as an irritant and exhibits toxicity at elevated doses. Studies have indicated that prolonged exposure can lead to liver and kidney toxicity due to the accumulation of the compound and its metabolites within these organs.

Q & A

Q. What established synthetic methodologies are used to prepare Methyl 4-amino-1-naphthoate, and what critical reaction conditions ensure high purity?

this compound is typically synthesized via coupling reactions. For example, it reacts with carboxylic acid derivatives (e.g., 4’-nitro[1,1’-biphenyl]-4-carboxylic acid) in dimethylformamide (DMF) using coupling agents. Key conditions include stoichiometric control of reagents, inert atmosphere, and post-reaction purification via recrystallization or chromatography. Similar protocols for naphthalene derivatives emphasize avoiding moisture and optimizing reaction time to minimize side products .

Table 1: Example Reaction Parameters for Coupling Reactions

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Coupling Agent | Standard peptide coupling reagents |

| Temperature | Room temperature to 80°C |

| Purification | Recrystallization (ethanol/water) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.86 ppm and ester methyl groups at δ 3.97 ppm) .

- FTIR : Identifies functional groups (e.g., ester C=O stretch at 1698 cm⁻¹ and N-H stretches at 3436 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+Na]+ observed at m/z 449.1089 vs. calculated 449.1108) .

Q. How should researchers handle discrepancies in spectral data during characterization?

Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or crystallographic disorder. Solutions include:

- Repetition under controlled conditions.

- Complementary methods like X-ray crystallography (using SHELXL for refinement) .

- Cross-validation with elemental analysis or mass spectrometry .

Advanced Research Questions

Q. How can experimental design frameworks like the Taguchi method optimize synthesis of this compound derivatives?

The Taguchi method systematically tests variables (e.g., catalyst concentration, temperature) using orthogonal arrays. For example, Signal-to-Noise (S/N) ratios quantify robustness:

- Key parameters : Solvent polarity, reaction time, and reagent stoichiometry.

- Output : Higher yields via parameter interactions (e.g., elevated temperature with polar solvents) .

Table 2: Taguchi Optimization Example

| Parameter | Level 1 | Level 2 | Level 3 | Contribution (%) |

|---|---|---|---|---|

| Temperature | 25°C | 50°C | 75°C | 45% |

| Catalyst | 0.1 eq | 0.2 eq | 0.3 eq | 30% |

Q. What strategies resolve low yields in coupling reactions involving this compound?

- Mechanistic analysis : Probe steric hindrance from the naphthalene ring using computational models (e.g., DFT calculations).

- Alternative coupling agents : Switch from carbodiimides to uranium-based reagents for bulky substrates.

- In situ monitoring : Use HPLC or TLC to track reaction progress and adjust conditions dynamically .

Q. How can crystallographic refinement resolve ambiguities in this compound complexes?

SHELX programs (e.g., SHELXL) enable high-resolution refinement. For challenging cases:

Q. What toxicological screening protocols apply to this compound in biomedical research?

While direct data is limited, analog studies on naphthalenes recommend:

- In vitro assays : HepG2 cell viability tests for hepatic toxicity.

- In vivo models : Rodent studies assessing respiratory and renal effects (aligned with EPA guidelines for naphthalene derivatives) .

Methodological Guidance

Q. How to validate stability under physiological conditions for drug discovery applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.